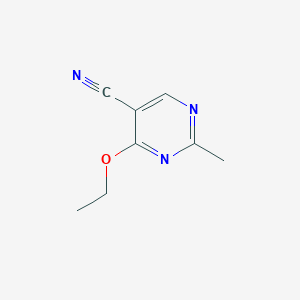![molecular formula C8H7N3O B11917125 2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde](/img/structure/B11917125.png)
2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde is a chemical compound with the molecular formula C8H7N3O. It is a derivative of benzotriazole, a heterocyclic compound known for its stability and diverse applications in various fields. This compound is characterized by the presence of a methyl group at the 2-position and an aldehyde group at the 4-position of the benzotriazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde typically involves the reaction of 2-methylbenzotriazole with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 2-methylbenzotriazole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the benzotriazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: 2-Methyl-2H-benzo[d][1,2,3]triazole-4-carboxylic acid.
Reduction: 2-Methyl-2H-benzo[d][1,2,3]triazole-4-methanol.
Substitution: Various substituted benzotriazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde
- 2-Methyl-2H-benzo[d][1,2,3]triazole-4-carboxylic acid
- 2-Methyl-2H-benzo[d][1,2,3]triazole-4-methanol
Uniqueness
2-Methyl-2H-benzo[d][1,2,3]triazole-4-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups on the benzotriazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H7N3O |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
2-methylbenzotriazole-4-carbaldehyde |
InChI |
InChI=1S/C8H7N3O/c1-11-9-7-4-2-3-6(5-12)8(7)10-11/h2-5H,1H3 |
Clé InChI |
QVPDQCIHUYRNNR-UHFFFAOYSA-N |
SMILES canonique |
CN1N=C2C=CC=C(C2=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11917138.png)
![2,7-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11917151.png)
